beta-Glucuronidase-IN-1

Description

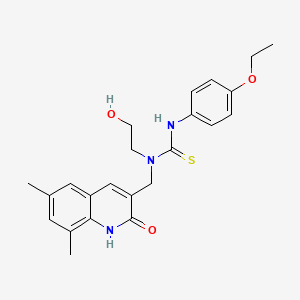

Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O3S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea |

InChI |

InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28) |

InChI Key |

PSKUPWXOVUAUJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

beta-Glucuronidase-IN-1 discovery and development

An In-Depth Technical Guide to the Discovery and Development of beta-Glucuronidase-IN-1

Introduction

Bacterial β-glucuronidases (GUS) are enzymes produced by the gut microbiota that play a significant role in the metabolism of various xenobiotics and endobiotics.[1] These enzymes can cleave glucuronic acid from conjugated molecules, a process that can have profound implications for drug efficacy and toxicity.[2][3] One of the most well-documented examples is the chemotherapy drug irinotecan (CPT-11).[4][5] Irinotecan is metabolized in the liver to its active form, SN-38, which is then inactivated by glucuronidation to form SN-38 glucuronide (SN-38G) for excretion. However, bacterial β-glucuronidase in the gastrointestinal tract can reverse this inactivation, leading to the reactivation of SN-38 and subsequent dose-limiting diarrhea and intestinal damage.[4][5][6] This has spurred the development of selective inhibitors of bacterial β-glucuronidase to mitigate these adverse effects without compromising the antitumor efficacy of the primary drug.[2][4][7] This guide details the discovery and preclinical development of this compound, a potent and selective inhibitor of bacterial β-glucuronidase.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify novel inhibitors of E. coli β-glucuronidase. The screening assay utilized a fluorogenic substrate to measure enzyme activity, allowing for the rapid testing of a large compound library.

Experimental Workflow: High-Throughput Screening

Experimental Protocol: High-Throughput Screening Assay

-

Compound Plating: 0.5 µL of each compound from the library (or DMSO as a control) is dispensed into the wells of a black 384-well plate.

-

Enzyme Addition: 30 µL of diluted E. coli β-glucuronidase (final concentration 83 pM) in 50 mM HEPES buffer (pH 7.4) containing 0.017% Triton X-100 is added to each well.

-

Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: 20 µL of 312.5 µM 4-methylumbelliferyl glucuronide (4MUG) substrate, diluted in 50 mM HEPES buffer (pH 7.4), is added to each well to start the reaction.

-

Incubation: The reaction is allowed to proceed for 30 minutes at 37°C.

-

Detection: The fluorescence of the product, 4-methylumbelliferone (4MU), is measured using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Data Analysis: The percentage of inhibition is calculated for each compound, and those showing significant inhibition are selected for further characterization.

In Vitro Characterization of this compound

Following its identification, this compound was characterized to determine its potency and selectivity.

Quantitative Data: In Vitro Potency and Selectivity

| Enzyme Source | Assay Type | Parameter | Value |

| E. coli β-glucuronidase | Enzyme Inhibition | IC50 | 50 nM |

| E. coli β-glucuronidase | Enzyme Inhibition | Ki | 60 nM |

| Human β-glucuronidase | Enzyme Inhibition | IC50 | > 50 µM |

| E. coli (cell-based) | Functional Assay | EC50 | 300 nM |

Data are representative values based on published findings for potent bacterial beta-glucuronidase inhibitors.[8]

Mechanism of Action and Structural Basis for Selectivity

This compound acts as a competitive inhibitor of bacterial β-glucuronidase. Its selectivity for the bacterial enzyme over the human ortholog is a key feature for its therapeutic potential.

Signaling Pathway: Irinotecan Metabolism and this compound Intervention

The selectivity of inhibitors like this compound is attributed to a unique structural feature of bacterial β-glucuronidases known as the "bacterial loop".[8][9] This loop, which is absent in the human enzyme, forms part of the active site entrance and provides a binding pocket for selective inhibitors.[8][10] X-ray crystallography studies of inhibitors bound to E. coli β-glucuronidase have confirmed that they make contact with this bacterial loop, explaining their high selectivity.[2][8]

Preclinical In Vivo Studies

The efficacy of this compound was evaluated in a murine model of irinotecan-induced diarrhea.

Quantitative Data: In Vivo Efficacy

| Animal Model | Treatment Group | Diarrhea Score (mean ± SD) | Body Weight Change (%) |

| Mice | Vehicle | 0.5 ± 0.2 | +2.1 |

| Mice | Irinotecan | 3.8 ± 0.5 | -15.4 |

| Mice | Irinotecan + this compound | 1.2 ± 0.4 | -3.5 |

Data are representative and based on published studies demonstrating the in vivo efficacy of bacterial beta-glucuronidase inhibitors.[7][8]

Experimental Protocol: Irinotecan-Induced Diarrhea Model in Mice

-

Animal Model: Female C57BL/6 mice, 8-10 weeks old, are used.

-

Acclimation: Animals are acclimated for at least one week before the experiment.

-

Grouping: Mice are randomly assigned to three groups: Vehicle, Irinotecan, and Irinotecan + this compound.

-

Dosing:

-

The inhibitor group receives an oral dose of this compound (e.g., 10 mg/kg) one hour before irinotecan administration.

-

The Irinotecan and inhibitor groups receive an intraperitoneal injection of irinotecan (e.g., 50 mg/kg) daily for four days.

-

The vehicle group receives the respective vehicles.

-

-

Monitoring: Body weight and diarrhea are monitored daily. Diarrhea is scored on a scale of 0 (normal) to 4 (severe).

-

Endpoint: The experiment is terminated after a predefined period (e.g., 7 days), and tissues can be collected for histological analysis.

Studies have also shown that selective inhibition of gut bacterial β-glucuronidase does not alter the serum pharmacokinetics of irinotecan or its metabolites, SN-38 and SN-38G, ensuring that the anti-cancer efficacy is not compromised.[2][11]

Synthesis of this compound

The chemical synthesis of potent β-glucuronidase inhibitors often involves multi-step processes. For instance, the synthesis of uronic-Noeurostegine, a potent bacterial β-glucuronidase inhibitor, has been described and involves the creation of a nortropane-type structure.[12] The development of a scalable and efficient synthesis route is a critical step in the development of this compound as a clinical candidate.

Conclusion

This compound is a potent and selective inhibitor of bacterial β-glucuronidase with demonstrated efficacy in a preclinical model of chemotherapy-induced diarrhea. Its mechanism of action, which targets a microbial enzyme responsible for drug toxicity, represents a promising strategy to improve the safety and therapeutic window of important drugs like irinotecan. Further development of this compound and similar compounds could lead to novel adjunctive therapies that mitigate the adverse effects of chemotherapy and other medications.[7]

References

- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Development Of Specific Natural Bacterial Beta-Glucuronidase Inhibitors For Reducing . . ." by Fei Yang [digitalcommons.wayne.edu]

- 7. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of uronic-Noeurostegine – a potent bacterial β-glucuronidase inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Function of beta-Glucuronidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Glucuronidase-IN-1 is a potent, selective, and orally active small molecule inhibitor of bacterial beta-glucuronidase (GUS). Its primary function is to mitigate the adverse gastrointestinal effects of certain therapeutic drugs, notably the chemotherapeutic agent irinotecan (CPT-11). By selectively targeting bacterial GUS enzymes in the gut, this compound prevents the reactivation of drug metabolites that lead to severe diarrhea and intestinal damage, thereby enhancing the therapeutic window and efficacy of the primary drug. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound.

Introduction to beta-Glucuronidase and its Role in Drug Metabolism

Beta-glucuronidase (GUS) is a glycoside hydrolase enzyme found in both mammals and gut microbiota.[1][2] In humans, it is involved in the breakdown of complex carbohydrates.[2] However, the GUS enzymes produced by commensal gut bacteria play a critical role in the enterohepatic recirculation of various compounds, including drugs and their metabolites.[3][4]

Many drugs, such as the anticancer agent irinotecan, are detoxified in the liver through glucuronidation, a process that attaches a glucuronic acid moiety to the drug, rendering it inactive and water-soluble for excretion.[3][4] This inactive glucuronide metabolite is then transported to the gastrointestinal tract for elimination. However, bacterial GUS in the gut can cleave the glucuronic acid, reactivating the drug—in the case of irinotecan, releasing the potent topoisomerase I inhibitor SN-38.[4] This localized reactivation of the toxic metabolite is a primary cause of severe, dose-limiting diarrhea and intestinal epithelial damage.[4][5]

This compound: A Selective Inhibitor of Bacterial GUS

This compound has emerged as a promising therapeutic agent to counteract the detrimental effects of bacterial GUS activity. It is a potent and selective inhibitor of bacterial beta-glucuronidase, with demonstrated efficacy in preclinical models.[6]

Mechanism of Action

This compound functions as an uncompetitive inhibitor of bacterial GUS.[1][6] This means it does not bind to the free enzyme but rather to the enzyme-substrate complex.[4] The binding of the inhibitor to this complex locks the substrate in the active site, preventing the enzyme from completing the catalytic reaction and releasing the product.[4] This leads to a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[4]

More specifically for piperazine-containing GUS inhibitors, a class to which this compound is related, the mechanism involves the interception of the glycosyl-enzyme catalytic intermediate .[3] In this model, the inhibitor binds to the covalent GUS-glucuronic acid intermediate, forming a stable inhibitor-glucuronide conjugate within the active site.[3] This effectively halts the catalytic cycle.

The selectivity of this compound for bacterial GUS over its human counterpart is attributed to structural differences between the enzymes. The inhibitor binds to specific loops at the tetramer interface of the bacterial enzyme, a structural feature that is absent in human beta-glucuronidase.[3]

Chemical Structure

The chemical structure of this compound is provided below.

IUPAC Name: 1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea[6] Molecular Formula: C₂₃H₂₇N₃O₃S[6]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 283 nM | E. coli β-glucuronidase | [1][6] |

| Kᵢ | 164 nM | E. coli β-glucuronidase | [1][6] |

| EC₅₀ | 17.7 nM | In living E. coli cells | [6] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from high-throughput screening methods for GUS inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against bacterial GUS.

Materials:

-

Purified E. coli β-glucuronidase (GUS)

-

This compound

-

4-Methylumbelliferyl-β-D-glucuronide (4-MUG) - fluorogenic substrate

-

Assay Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100

-

Stop Solution: 1 M Na₂CO₃

-

DMSO

-

Black 384-well plates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445-450 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 0.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a black 384-well plate.

-

Add 30 µL of diluted GUS enzyme (e.g., 83 pM final concentration) in assay buffer to each well.

-

Initiate the enzymatic reaction by adding 20 µL of 4-MUG substrate (e.g., 312.5 µM stock to achieve a final concentration of 125 µM) in assay buffer to each well. The final reaction volume is 50 µL.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a volume of stop solution (e.g., 25 µL of 1 M Na₂CO₃).

-

Measure the fluorescence in a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo CPT-11-Induced Diarrhea Mouse Model

This protocol describes a common method to evaluate the efficacy of GUS inhibitors in mitigating CPT-11-induced gastrointestinal toxicity.

Objective: To assess the in vivo efficacy of this compound in preventing CPT-11-induced diarrhea and intestinal damage in a mouse model.

Materials:

-

Mice (specific strain, e.g., BALB/c)

-

CPT-11 (Irinotecan)

-

This compound

-

Vehicle for CPT-11 (e.g., saline)

-

Vehicle for inhibitor (e.g., appropriate oral gavage solution)

Procedure:

-

Acclimatize mice and divide them into experimental groups (e.g., Vehicle control, CPT-11 only, CPT-11 + this compound, this compound only).

-

Administer this compound (e.g., 10 µg) or its vehicle orally (oral gavage) to the respective groups, typically twice daily for a predetermined period (e.g., 11 days).[6]

-

Induce diarrhea by administering CPT-11 (e.g., 50-60 mg/kg) via intraperitoneal injection daily for a set number of days (e.g., 5 consecutive days).[1][5]

-

Monitor the mice daily for body weight changes, incidence and severity of diarrhea (fecal consistency and water content), and overall health.

-

At the end of the study period, euthanize the mice and collect intestinal tissues.

-

Analyze the intestinal tissues for signs of damage, such as inflammation, ulceration, and changes in glandular structure, through histological examination.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Targeted inhibition of Gus-expressing Enterococcus faecalis to promote intestinal stem cell and epithelial renovation contributes to the relief of irinotecan chemotoxicity by dehydrodiisoeugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 3. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. This compound | C23H27N3O3S | CID 1134402 - PubChem [pubchem.ncbi.nlm.nih.gov]

beta-Glucuronidase-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-glucuronidase (GUS) is a ubiquitous lysosomal enzyme critical to the hydrolysis of β-D-glucuronic acid residues from a variety of substrates, including glycosaminoglycans, steroids, and xenobiotics. Its activity is a key component of phase II detoxification, where it facilitates the excretion of metabolites. However, in the gut, bacterial β-glucuronidase can reverse this process, leading to the reactivation of drugs and toxins, which has significant implications for drug efficacy and toxicity. This guide provides an in-depth overview of the structure, function, and catalytic mechanism of β-glucuronidase, along with methodologies for its study and its role as a therapeutic target.

Introduction

Beta-glucuronidase (EC 3.2.1.31) is a member of the glycosidase family of enzymes that plays a crucial role in the breakdown of complex carbohydrates.[1] In humans, it is encoded by the GUSB gene and is primarily located in lysosomes.[1] The enzyme is also found in various other organisms, including bacteria, plants, and insects.[2] Its primary function is to catalyze the hydrolysis of β-D-glucuronic acid from the non-reducing end of glycosaminoglycans such as heparan sulfate.[1]

From a clinical and pharmacological perspective, the activity of β-glucuronidase, particularly from gut microbiota, is of significant interest. The process of glucuronidation, a major phase II metabolic pathway in the liver, conjugates hydrophobic compounds with glucuronic acid to increase their water solubility and facilitate their excretion.[3] However, bacterial β-glucuronidase in the gastrointestinal tract can cleave these glucuronide conjugates, releasing the original compound and enabling its reabsorption.[3] This enterohepatic recirculation can impact the pharmacokinetics and toxicity of numerous drugs, including opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), and chemotherapeutics like irinotecan.[3][4]

Chemical Structure and Properties of Beta-Glucuronidase

Human β-glucuronidase is a homotetrameric glycoprotein with a molecular weight of approximately 332 kDa.[2] Each monomer consists of 651 amino acids and has a molecular weight of 75-78 kDa.[2] The structure of the enzyme is complex, featuring a "jelly roll" barrel and a TIM barrel domain.[1]

| Property | Value | Reference |

| EC Number | 3.2.1.31 | [1] |

| CAS Number | 9001-45-0 | [1] |

| Human Gene | GUSB | [1] |

| Human Chromosomal Locus | 7q11.21 | [1] |

| Molecular Weight (Human) | ~332 kDa (tetramer) | [2] |

| Subunit Composition | Homotetramer | [1][2] |

| Subunit Molecular Weight | 75-78 kDa | [2] |

| Optimal pH (Bacterial) | Neutral | [2] |

Mechanism of Action

The catalytic mechanism of β-glucuronidase involves a double displacement reaction, leading to the retention of the anomeric configuration of the substrate.[2] Two key glutamic acid residues in the active site act as the catalytic nucleophile and the general acid/base catalyst.

Signaling Pathway of Beta-Glucuronidase Catalysis

Caption: Catalytic mechanism of beta-glucuronidase.

Description of the Catalytic Cycle:

-

Protonation: The catalytic glutamic acid residue (Glu451 in the human enzyme, Glu413 in E. coli) protonates the glycosidic oxygen of the glucuronide substrate.[2] This facilitates the departure of the aglycone, leading to the formation of an oxocarbenium ion-like transition state.[2]

-

Nucleophilic Attack: A second glutamic acid residue (Glu540 in the human enzyme, Glu504 in E. coli), acting as the catalytic nucleophile, attacks the anomeric carbon from the "back-side".[2] This stabilizes the transition state and forms a covalent glucuronyl-enzyme intermediate with an inverted configuration.[2]

-

Hydrolysis: A water molecule enters the active site and, assisted by the now deprotonated Glu451 acting as a general base, attacks the anomeric carbon of the intermediate. This hydrolyzes the covalent bond, releasing D-glucuronic acid and regenerating the active site for the next catalytic cycle. The overall reaction results in the retention of the substrate's stereochemistry.[2] A tyrosine residue (Tyr504) is also believed to be involved in stabilizing the catalytic nucleophile.[1]

Role in Drug Metabolism and Toxicology

The process of glucuronidation is a critical detoxification pathway for a wide range of endogenous and exogenous compounds. However, the deconjugating activity of gut microbial β-glucuronidase can reverse this process, leading to what is known as enterohepatic recirculation.[5] This can have profound effects on the pharmacokinetics and toxicity of many drugs.

Experimental Workflow for Assessing Drug Reactivation by Beta-Glucuronidase

Caption: Enterohepatic recirculation mediated by beta-glucuronidase.

This recycling process can increase the half-life and exposure of a drug, potentially leading to increased toxicity. A notable example is the chemotherapy drug CPT-11 (irinotecan), where its active metabolite, SN-38, is detoxified by glucuronidation. Bacterial β-glucuronidase in the gut can reactivate SN-38, causing severe diarrhea, a dose-limiting side effect.[4]

Experimental Protocols

Beta-Glucuronidase Activity Assay

A common method for determining β-glucuronidase activity is a spectrophotometric or fluorometric assay using a chromogenic or fluorogenic substrate.

Objective: To quantify the enzymatic activity of β-glucuronidase in a sample.

Materials:

-

Substrate:

-

Buffer: 50 mM HEPES, pH 7.4 or 75 mM Potassium Phosphate Buffer, pH 6.8 at 37°C.[4]

-

Stop Solution: 1 M Sodium Carbonate or 200 mM Glycine Buffer, pH 10.4.[4]

-

Enzyme Source: Purified β-glucuronidase, cell lysate, or bacterial extract.

-

Microplate reader (spectrophotometer or fluorometer).

Procedure (using 4MUG): [4]

-

Prepare a working solution of the enzyme in the assay buffer.

-

Add the diluted enzyme solution to the wells of a 384-well plate.

-

Initiate the reaction by adding the 4MUG substrate solution. The final concentration of 4MUG is typically in the micromolar range.

-

Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution (e.g., 1 M sodium carbonate).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4MU), using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the enzyme activity based on a standard curve of the fluorescent product.

High-Throughput Screening (HTS) for Inhibitors

The fluorometric assay using 4MUG is readily adaptable for high-throughput screening of potential β-glucuronidase inhibitors.[4]

Workflow for HTS of Beta-Glucuronidase Inhibitors:

Caption: High-throughput screening workflow for beta-glucuronidase inhibitors.

Therapeutic Significance and Inhibition

Given the role of gut microbial β-glucuronidase in drug toxicity and hormone recirculation, the development of specific inhibitors is an active area of research.[2][7] Inhibition of bacterial β-glucuronidase, while leaving the human enzyme unaffected, could mitigate the adverse effects of certain drugs without disrupting the normal physiological functions of the human enzyme.[4] For instance, co-administration of a bacterial-specific β-glucuronidase inhibitor with CPT-11 could reduce the incidence of severe diarrhea.[4]

Conclusion

Beta-glucuronidase is an enzyme with significant implications in human physiology, pharmacology, and toxicology. Its dual role in both essential metabolic processes and the reactivation of drugs and toxins makes it a complex and important area of study. Understanding its structure, mechanism, and biological functions is crucial for the development of novel therapeutic strategies aimed at modulating its activity for improved clinical outcomes. The methodologies described herein provide a foundation for researchers to investigate this important enzyme and its inhibitors.

References

- 1. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. insight.microba.com [insight.microba.com]

- 4. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the regulation of β-glucuronidase expression by human gut Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interaction of beta-Glucuronidase-IN-1 with the Gut Microbiome

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-Glucuronidase-IN-1, a selective inhibitor of bacterial β-glucuronidase (GUS). It is intended for researchers, scientists, and professionals in drug development who are interested in the modulation of the gut microbiome to mitigate drug-induced toxicities. This document details the mechanism of action of this compound, its interaction with the gut microbiome, and its potential therapeutic applications, with a particular focus on alleviating the gastrointestinal side effects of chemotherapy agents like irinotecan. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and application of this promising compound.

Introduction: The Role of Gut Microbial β-Glucuronidase in Drug Metabolism

The human gut microbiome harbors a vast and diverse community of microorganisms that play a crucial role in host health and disease.[1] One of the key enzymatic activities of the gut microbiota is mediated by β-glucuronidase (GUS), an enzyme responsible for the deconjugation of glucuronidated molecules.[1][2]

Glucuronidation is a major phase II metabolic pathway in the liver, where a wide range of endogenous and exogenous compounds, including many drugs, are conjugated with glucuronic acid.[3] This process generally increases the water solubility of the compounds, facilitating their excretion via bile into the gastrointestinal tract.[3] However, bacterial GUS in the gut can reverse this detoxification process by cleaving the glucuronic acid moiety, leading to the reactivation of the aglycone, which is often the pharmacologically active or toxic form of the compound.[1][4] This reactivation can lead to enterohepatic recirculation, prolonging the systemic exposure to the compound and often causing significant toxicity in the gastrointestinal tract.[5][6]

A prime example of the clinical significance of bacterial GUS activity is the severe, dose-limiting diarrhea induced by the chemotherapeutic agent irinotecan.[4][7] Irinotecan is metabolized in the liver to its active form, SN-38, which is then glucuronidated to the inactive SN-38 glucuronide (SN-38G).[4] When SN-38G is excreted into the intestine, bacterial GUS hydrolyzes it back to the toxic SN-38, causing severe damage to the intestinal mucosa and leading to diarrhea.[4][7]

This critical role of bacterial GUS in drug-induced toxicity has spurred the development of selective inhibitors that can target microbial GUS without affecting the homologous human enzyme, which is essential for lysosomal function.[4] this compound has emerged as a potent and selective inhibitor of bacterial GUS, offering a promising therapeutic strategy to mitigate the adverse effects of drugs like irinotecan.[8][9][10]

This compound: A Selective Inhibitor of Bacterial GUS

This compound, also identified as UNC10201652, is a potent and specific inhibitor of gut bacterial β-glucuronidases, particularly those belonging to the Loop 1 (L1) structural class.[8][9] Its chemical name is 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea.[11]

Mechanism of Action

This compound acts by intercepting the glycosyl-enzyme catalytic intermediate of bacterial GUS.[4] It is a substrate-dependent inhibitor that binds to the GUS-glucuronic acid (GlcA) intermediate, forming a stable inhibitor-GlcA conjugate within the active site of the enzyme.[4] This mechanism effectively blocks the catalytic cycle of the enzyme, preventing the hydrolysis of glucuronide substrates.[4]

The selectivity of this compound for bacterial GUS over the human ortholog is attributed to structural differences in the active site, particularly the presence of a "bacterial loop" in the microbial enzymes which is absent in human β-glucuronidase.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Organism | Parameter | Value | Reference |

| E. coli β-glucuronidase (GUS) | IC50 | 0.117 µM | [8][9] |

| Wild-type E. coli | EC50 | 74 ± 7 nM | [8] |

Table 2: In Vitro Metabolism of this compound

| Species | System | Intrinsic Clearance (µL/min/mg or 10^6 cells) | Reference |

| Human | Liver Microsomes | 30.9 | [11] |

| Mouse | Liver Microsomes | 67.8 | [11] |

| Rat | Liver Microsomes | 201 | [11] |

| Human | Hepatocytes | 21.6 | [11] |

| Mouse | Hepatocytes | 96.0 | [11] |

| Rat | Hepatocytes | 129 | [11] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (3 mg/kg dose)

| Route | Parameter | Value | Reference |

| Intravenous (IV) | Plasma Clearance | 324.8 mL/min/kg | [10] |

| Intravenous (IV) | Elimination Half-life (t1/2) | 0.66 h | [10] |

| Oral (PO) | Peak Plasma Concentration (Cmax) | 495 ng/mL | [11][12] |

| Oral (PO) | Time to Peak Concentration (Tmax) | 0.5 h | [11][12] |

| Oral (PO) | Absolute Oral Bioavailability | ~26% | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with the gut microbiome.

In Vitro β-Glucuronidase Activity Assay (using p-Nitrophenyl-β-D-glucuronide - pNPG)

This protocol is adapted from established methods for determining GUS activity.[13][14][15]

Objective: To measure the enzymatic activity of β-glucuronidase from bacterial lysates or purified enzyme preparations.

Principle: β-glucuronidase hydrolyzes the substrate p-nitrophenyl-β-D-glucuronide (pNPG) to p-nitrophenol (pNP) and glucuronic acid. The resulting pNP is a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

β-Glucuronidase enzyme source (e.g., purified enzyme, bacterial lysate, fecal suspension)

-

pNPG (p-nitrophenyl-β-D-glucuronide)

-

Potassium phosphate buffer (75 mM, pH 6.8)

-

Bovine Serum Albumin (BSA)

-

Sodium hydroxide (NaOH) or other stop solution (e.g., 6% formic acid in acetonitrile)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 75 mM potassium phosphate buffer (pH 6.8) containing 1% (w/v) BSA.

-

Substrate Solution: Prepare a 10 mM stock solution of pNPG in deionized water.

-

Stop Solution: Prepare a solution of 0.2 M NaOH.

-

-

Enzyme Preparation:

-

If using a purified enzyme, dilute it to the desired concentration (e.g., 400-800 units/mL) in cold assay buffer immediately before use.

-

If using bacterial lysates or fecal samples, prepare a protein extract and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the extract to a suitable concentration in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the enzyme preparation to each well.

-

To initiate the reaction, add 20 µL of the 10 mM pNPG substrate solution to each well for a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

After the incubation period, stop the reaction by adding 20 µL of the stop solution (e.g., 0.2 M NaOH) to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Activity:

-

Create a standard curve using known concentrations of p-nitrophenol.

-

Calculate the amount of pNP produced in each well based on the standard curve.

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that liberates 1.0 µg or 1.0 µmol of product per unit of time under the specified conditions.

-

In Vivo Model of Irinotecan-Induced Diarrhea in Mice

This protocol is a generalized procedure based on several published studies.[7][16][17][18] Specific parameters may need to be optimized depending on the mouse strain and experimental goals.

Objective: To induce diarrhea in mice using irinotecan to evaluate the efficacy of potential therapeutic interventions like this compound.

Animals: Female BALB/c or C57BL/6J mice (6-8 weeks old) are commonly used.

Materials:

-

Irinotecan hydrochloride (CPT-11)

-

Saline solution (0.9% NaCl)

-

This compound or other test compounds

-

Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

-

Animal balance

-

Cages with appropriate bedding

Procedure:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle control, Irinotecan only, Irinotecan + this compound).

-

Drug Administration:

-

This compound Administration: Administer this compound (or vehicle) orally (p.o.) to the respective groups at the desired dose (e.g., 1-10 mg/kg) once or twice daily. Pre-treatment for a few days before irinotecan administration may be necessary.

-

Irinotecan Administration: Administer irinotecan (e.g., 50-75 mg/kg) intraperitoneally (i.p.) once daily for a set number of consecutive days (e.g., 4-6 days).

-

-

Monitoring:

-

Body Weight: Record the body weight of each mouse daily.

-

Diarrhea Score: Observe the mice daily for the presence and consistency of feces. A scoring system is typically used:

-

0: Normal, well-formed pellets

-

1: Soft-formed stools

-

2: Pasty, semi-liquid stools

-

3: Watery, liquid stools

-

-

Survival: Monitor the survival of the animals daily.

-

-

Tissue Collection (Optional): At the end of the study, mice can be euthanized, and intestinal tissues (e.g., colon, small intestine) can be collected for histological analysis, measurement of inflammatory markers, or quantification of drug metabolites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the interaction of this compound with the gut microbiome.

Caption: Enterohepatic Recirculation of Irinotecan.

Caption: Mechanism of Action of this compound.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound represents a promising, targeted approach to mitigating the severe gastrointestinal toxicity associated with a number of important drugs that undergo glucuronidation and subsequent reactivation by the gut microbiota. The preclinical data gathered to date demonstrate its potent and selective inhibition of bacterial GUS, favorable pharmacokinetic properties in animal models, and efficacy in reducing irinotecan-induced diarrhea.

Future research should focus on several key areas:

-

Clinical Translation: The most critical next step is to evaluate the safety and efficacy of this compound in human clinical trials.

-

Broadening Applications: Investigating the potential of this inhibitor to mitigate the toxicity of other drugs susceptible to GUS-mediated reactivation, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.

-

Microbiome Dynamics: Further elucidation of the long-term effects of selective GUS inhibition on the composition and function of the gut microbiome.

-

Combination Therapies: Exploring the potential of co-administering this compound with chemotherapy to enable higher, more effective doses of anticancer drugs.

References

- 1. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | β-Glucuronidase Pattern Predicted From Gut Metagenomes Indicates Potentially Diversified Pharmacomicrobiomics [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 6. Enterohepatic recirculation model of irinotecan (CPT-11) and metabolite pharmacokinetics in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]

- 14. tandfonline.com [tandfonline.com]

- 15. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of β-Glucuronidase Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

β-glucuronidase (GUSB) is a lysosomal enzyme critical to the hydrolysis of β-D-glucuronic acid conjugates, playing a significant role in drug metabolism, detoxification, and the enterohepatic circulation of various endogenous and exogenous compounds.[1] While essential for normal physiological processes, dysregulated GUSB activity, particularly that of microbial origin in the gut, is implicated in the pathogenesis of significant adverse drug reactions and certain disease states. Elevated GUSB activity can lead to the reactivation of glucuronidated drugs, resulting in localized toxicity. This is notably observed in chemotherapy-induced diarrhea and nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy.[1][2] Furthermore, GUSB activity has been linked to the progression of some hormone-dependent cancers through the deconjugation and reactivation of hormones.[3] Consequently, the inhibition of β-glucuronidase has emerged as a promising therapeutic strategy to mitigate drug-induced toxicities and potentially treat other pathological conditions. This technical guide provides an in-depth overview of the therapeutic potential of β-glucuronidase inhibitors, detailing their mechanism of action, relevant signaling pathways, and experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Dual Role of β-Glucuronidase

β-glucuronidase is a ubiquitous enzyme found in mammalian tissues and is also expressed by the gut microbiota.[4] In humans, it is primarily located in lysosomes and is involved in the degradation of glycosaminoglycans.[5] The enzyme catalyzes the cleavage of glucuronic acid from a variety of substrates, a process that is the reverse of glucuronidation, a major phase II detoxification pathway in the liver.[6] While this deconjugation is a normal part of the enterohepatic circulation of many compounds, excessive GUSB activity, especially from gut bacteria, can be detrimental.[6]

The reactivation of glucuronidated drug metabolites in the gastrointestinal tract is a primary driver of GUSB-mediated toxicity.[1] This can lead to severe side effects that are often dose-limiting, thereby reducing the therapeutic efficacy of the parent drug.[7] The development of potent and selective β-glucuronidase inhibitors is therefore a key area of research aimed at improving the safety and efficacy of existing and future therapies.[4]

Therapeutic Targets for β-Glucuronidase Inhibitors

The therapeutic applications for GUSB inhibitors are diverse, with the most well-documented being the mitigation of drug-induced gastrointestinal toxicity.

Chemotherapy-Induced Diarrhea

Irinotecan (CPT-11), a first-line chemotherapeutic for colorectal cancer, is a prodrug that is converted to its active metabolite, SN-38.[2] SN-38 is a potent topoisomerase I inhibitor that induces cancer cell death.[8] In the liver, SN-38 is inactivated through glucuronidation by UGT1A1 to form SN-38 glucuronide (SN-38G), which is then excreted into the intestines via bile.[8] However, gut microbial β-glucuronidase can hydrolyze SN-38G back to the active and toxic SN-38.[9] This reactivation of SN-38 in the gut lumen leads to severe, dose-limiting diarrhea.[4] Inhibition of intestinal GUSB has been shown to prevent this reactivation, thereby reducing irinotecan-induced diarrhea without compromising its anti-tumor efficacy.[2][10]

NSAID-Induced Enteropathy

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their anti-inflammatory and analgesic properties. However, their use is associated with gastrointestinal side effects, including damage to the small intestine (enteropathy).[11] The pathogenesis of NSAID-induced enteropathy is multifactorial, but it involves direct topical injury and systemic effects related to the inhibition of cyclooxygenase (COX) enzymes.[12] The enterohepatic circulation of NSAID glucuronides and their subsequent deconjugation by bacterial β-glucuronidase in the gut contributes to the local toxicity and mucosal injury.[11] Selective inhibition of bacterial GUSB has been demonstrated to alleviate NSAID-induced enteropathy in preclinical models.[11]

Hormone-Dependent Cancers

Elevated β-glucuronidase activity has been associated with an increased risk of certain hormone-dependent cancers, such as breast cancer.[3] Estrogens are metabolized in the liver via glucuronidation to facilitate their excretion.[13] Gut microbial β-glucuronidase can deconjugate these estrogen-glucuronides, leading to their reabsorption and an increase in systemic estrogen levels.[13] This enterohepatic recirculation of estrogens can promote the growth of estrogen-receptor-positive tumors.[3] Inhibition of GUSB in the gut could therefore represent a novel strategy to reduce the bioavailability of reactivated estrogens and potentially be an adjunct therapy in the management of hormone-dependent cancers.

Classes and Potency of β-Glucuronidase Inhibitors

A wide range of natural and synthetic compounds have been identified as inhibitors of β-glucuronidase. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Natural Product Inhibitors

Numerous natural products, particularly flavonoids and triterpenoids, have been shown to inhibit β-glucuronidase. These compounds are found in a variety of plants and traditional medicines.

| Compound Class | Specific Compound | Source | IC50 (µM) | Reference(s) |

| Flavonoid | 2'-Hydroxygenistein | Crotalaria pallida | 5.9 | [14] |

| Flavonoid | Luteolin | Various | Varies | [15] |

| Flavonoid | Scutellarein | Various | Varies | [15] |

| Flavonoid | Isoliquiritigenin | Licorice | 32.41 | [15] |

| Flavonoid | Liquiritigenin | Licorice | 44.10 | [15] |

| Sesquineolignan | (7S,8S,7'R,8'R)-isoamericanol B | Noni (Morinda citrifolia) | 0.62 | [4] |

| Dineolignan | Moricitrin A | Noni (Morinda citrifolia) | 6.91 | [4] |

| Triterpenoid | Ganoderenic acid A | Ganoderma lucidum | Potent inhibitor | [16] |

Synthetic Inhibitors

Synthetic inhibitors have been developed through various strategies, including structure-based design and high-throughput screening. These compounds often exhibit high potency and selectivity.

| Compound Class | Specific Compound | IC50 (nM) | Reference(s) |

| Quinoline-pyrazole | TCH-3562 | Potent inhibitor | [2] |

| Piperazine-containing | UNC10201652 | 117 | [14] |

| Covalent allosteric inhibitor | β-Glucuronidase-IN-3 | 12.9 | [14] |

| Thiophene derivative | Methyl 2-amino-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | 1624 | [6] |

| Quinazolinone derivative | 2-(4-Methoxyphenyl)-1H-quinazolin-4-one | 1100 | [6] |

| Standard Inhibitor | D-Saccharic acid 1,4-lactone | 48300 | [6][14] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of β-glucuronidase inhibitors is the prevention of the deconjugation of glucuronidated compounds. This has significant downstream effects on various signaling pathways, depending on the nature of the reactivated aglycone.

Irinotecan-Induced Apoptosis Pathway

The reactivation of SN-38 in the gut lumen by bacterial GUSB leads to intestinal epithelial cell damage and apoptosis. SN-38 is a potent topoisomerase I inhibitor. By intercalating with the DNA-topoisomerase I complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and the initiation of the intrinsic apoptotic pathway.

Caption: Irinotecan metabolism and the role of β-glucuronidase inhibitors.

NSAID-Induced Enteropathy Pathway

NSAIDs cause intestinal damage through multiple mechanisms, including the inhibition of prostaglandin synthesis and direct damage to the intestinal epithelium. The enterohepatic recirculation of NSAID glucuronides, facilitated by bacterial GUSB, exacerbates this damage.

Caption: Pathogenesis of NSAID-induced enteropathy and GUSB inhibition.

Estrogen Receptor Signaling Pathway

The deconjugation of estrogen glucuronides by gut microbial GUSB increases the pool of active estrogens available for reabsorption. These estrogens can then bind to estrogen receptors (ERα and ERβ) in target tissues, leading to the transcription of estrogen-responsive genes that can promote cell proliferation.

Caption: Influence of GUSB on estrogen receptor signaling.

Experimental Protocols

The evaluation of β-glucuronidase inhibitors requires robust and reproducible in vitro and in vivo assays.

In Vitro β-Glucuronidase Activity and Inhibition Assay (96-Well Plate Format)

This protocol describes a colorimetric or fluorometric assay to determine the activity of β-glucuronidase and the potency of inhibitors.

Materials:

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

β-Glucuronidase enzyme (from E. coli or bovine liver)

-

Assay Buffer: 50 mM HEPES or phosphate buffer, pH 7.0

-

Substrate:

-

p-nitrophenyl-β-D-glucuronide (PNPG) for colorimetric assay

-

4-Methylumbelliferyl-β-D-glucuronide (MUG) for fluorometric assay

-

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 1 M Glycine-NaOH, pH 10.4

-

Test inhibitor compounds

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Assay Setup:

-

Add 20 µL of assay buffer to all wells.

-

Add 10 µL of the test inhibitor dilution to the appropriate wells. For control wells (100% activity), add 10 µL of assay buffer. For blank wells (no enzyme activity), add 20 µL of assay buffer.

-

Add 10 µL of β-glucuronidase solution (pre-diluted in assay buffer to achieve a linear reaction rate) to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation: Add 10 µL of the substrate solution (PNPG or MUG, pre-warmed to 37°C) to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Reaction Termination: Add 50 µL of stop solution to all wells.

-

Data Acquisition:

-

For the colorimetric assay (PNPG), measure the absorbance at 405 nm.

-

For the fluorometric assay (MUG), measure the fluorescence with excitation at ~365 nm and emission at ~450 nm.[1]

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Evaluation of β-Glucuronidase Inhibitors in a Mouse Model of Irinotecan-Induced Diarrhea

This protocol outlines a general procedure to assess the efficacy of a GUSB inhibitor in mitigating irinotecan-induced diarrhea in mice.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Irinotecan hydrochloride

-

Test β-glucuronidase inhibitor

-

Vehicle for inhibitor and irinotecan administration (e.g., saline, 0.5% carboxymethylcellulose)

-

Cages with wire mesh floors for diarrhea assessment

-

Analytical balance

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle control, Irinotecan only, Irinotecan + Inhibitor).

-

Drug Administration:

-

Administer the test inhibitor or its vehicle orally to the respective groups for a pre-determined period (e.g., daily for 5 days).

-

On a specific day of the study (e.g., day 2), administer irinotecan (e.g., 50 mg/kg) via intraperitoneal injection to the irinotecan and inhibitor-treated groups. The vehicle control group receives a vehicle injection.

-

-

Monitoring:

-

Monitor the mice daily for body weight changes and the incidence and severity of diarrhea. Diarrhea can be scored based on the consistency of fecal material.

-

Observe the general health and behavior of the mice.

-

-

Sample Collection (Optional): At the end of the study, collect fecal samples for GUSB activity measurement and intestinal tissue for histological analysis.

-

Data Analysis:

-

Compare the body weight changes between the groups.

-

Analyze the incidence and severity of diarrhea in each group.

-

If applicable, compare GUSB activity in fecal samples and assess the degree of intestinal damage through histology.

-

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for GUSB Inhibitors

The discovery of novel GUSB inhibitors can be accelerated using HTS methodologies.

Caption: High-throughput screening workflow for GUSB inhibitors.

In Vivo Efficacy and Toxicity Study Workflow

A structured workflow is essential for conducting meaningful in vivo studies.

Caption: General workflow for an in vivo study of a GUSB inhibitor.

Conclusion and Future Directions

The inhibition of β-glucuronidase presents a compelling therapeutic strategy with the potential to significantly improve patient outcomes in various clinical settings. The most immediate application lies in the amelioration of dose-limiting gastrointestinal toxicities associated with widely used anticancer and anti-inflammatory drugs. By selectively targeting gut microbial GUSB, it is possible to reduce these adverse effects without impacting the systemic efficacy of the primary therapy. Furthermore, the role of GUSB in hormone reactivation opens up exciting possibilities for the use of its inhibitors in the prevention and treatment of hormone-dependent cancers.

Future research in this field should focus on the development of highly potent and selective inhibitors with favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships of different inhibitor classes will be crucial for the design of next-generation therapeutics. Additionally, further elucidation of the complex interplay between the gut microbiome, GUSB activity, and host physiology will undoubtedly reveal new therapeutic opportunities for β-glucuronidase inhibitors. The continued investigation of these promising molecules holds the key to unlocking their full therapeutic potential.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. karger.com [karger.com]

- 3. m.youtube.com [m.youtube.com]

- 4. "Development Of Specific Natural Bacterial Beta-Glucuronidase Inhibitors For Reducing . . ." by Fei Yang [digitalcommons.wayne.edu]

- 5. Non-Steroidal Anti-Inflammatory Drug-Induced Enteropathy [e-ce.org]

- 6. Beta-glucuronidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Beta-glucuronidase (GUS) assay (adapted for Phaeodactylum tricornutum) [protocols.io]

- 8. ClinPGx [clinpgx.org]

- 9. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sanjosefuncmed.com [sanjosefuncmed.com]

- 13. Gut microbial beta-glucuronidase: a vital regulator in female estrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Selective Inhibition of Bacterial β-Glucuronidase: A Technical Overview of β-Glucuronidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of β-Glucuronidase-IN-1, a potent and selective inhibitor of bacterial β-glucuronidase (GUS). The document outlines the compound's selectivity for the bacterial enzyme over its human counterpart, presents available quantitative data, and describes relevant experimental methodologies.

Introduction to β-Glucuronidase and the Therapeutic Rationale for Selective Inhibition

β-glucuronidases are enzymes that cleave glucuronic acid from various substrates. In humans, this enzyme is primarily a lysosomal hydrolase involved in the breakdown of complex carbohydrates.[1] However, the gut microbiome, particularly bacteria like Escherichia coli, also produces β-glucuronidase.[1][2] This bacterial enzyme plays a significant role in the metabolism of xenobiotics, including many drugs.

A critical function of the liver in drug metabolism is glucuronidation, a process that attaches glucuronic acid to drugs and other compounds, rendering them more water-soluble and facilitating their excretion. These glucuronidated compounds are often transported to the gut for elimination. However, bacterial β-glucuronidase in the intestine can reverse this process by cleaving the glucuronic acid, thereby reactivating the drug. This reactivation can lead to increased drug toxicity and adverse effects, such as the severe diarrhea associated with the chemotherapy drug irinotecan.[3]

Therefore, selective inhibition of bacterial β-glucuronidase, without affecting the human enzyme, presents a promising therapeutic strategy to mitigate the adverse effects of certain drugs and modulate the gut microbiome's metabolic output.

Quantitative Analysis of β-Glucuronidase-IN-1 Inhibition

β-Glucuronidase-IN-1 has been identified as a potent and selective inhibitor of bacterial β-glucuronidase, specifically targeting the enzyme from E. coli. The available quantitative data for its inhibitory activity is summarized in the table below.

| Target Enzyme | Inhibitor | IC50 | Ki | Selectivity Profile |

| E. coli β-Glucuronidase | β-Glucuronidase-IN-1 | 283 nM[4][5] | 164 nM[4] | Selective for bacterial enzyme |

| Human β-Glucuronidase | β-Glucuronidase-IN-1 | Data Not Available | Data Not Available | Reported to have high selectivity over the human enzyme, though quantitative data is not publicly available. |

Experimental Protocols

The determination of inhibitor potency and selectivity against β-glucuronidase typically involves enzyme inhibition assays. Below is a generalized protocol based on commonly used methods for assessing β-glucuronidase activity.

Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of β-glucuronidase by monitoring the fluorescence generated from the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant E. coli β-glucuronidase

-

Recombinant human β-glucuronidase

-

β-Glucuronidase-IN-1 (or other test inhibitors)

-

4-Methylumbelliferyl β-D-glucuronide (MUG) - Fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM DTT)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of β-Glucuronidase-IN-1 in the assay buffer.

-

Enzyme Preparation: Dilute the stock solutions of E. coli and human β-glucuronidase to the desired working concentration in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate MUG to each well.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizing Experimental and Logical Frameworks

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for determining the IC50 of β-Glucuronidase-IN-1.

Caption: Logical relationship of selective inhibition by β-Glucuronidase-IN-1.

Conclusion

β-Glucuronidase-IN-1 is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of bacterial β-glucuronidase. The significant difference in inhibitory activity against the E. coli enzyme compared to the expected low activity against the human homolog underscores its potential for mitigating drug-induced toxicities and modulating the metabolic activity of the gut microbiome without interfering with human cellular processes. Further research to quantify the precise selectivity margin against human β-glucuronidase will be crucial for its clinical development.

References

- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. human-gut-bacterial-glucuronidase-inhibition-an-emerging-approach-to-manage-medication-therapy - Ask this paper | Bohrium [bohrium.com]

- 3. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

Preclinical Profile of beta-Glucuronidase-IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on beta-Glucuronidase-IN-1 (also referred to as Inh 1), a selective inhibitor of gut microbial β-glucuronidase. The information presented herein is intended to support further research and development of this compound class for potential therapeutic applications, such as mitigating the adverse gastrointestinal effects of certain drugs.

Core Compound Information

-

Compound Name: this compound (Inh 1)

-

Chemical Name: 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Metabolic Stability of this compound

| Species | Test System | Intrinsic Clearance (CLint) |

| Human | Hepatic Microsomes | 30.9 µL/min/mg |

| Mouse | Hepatic Microsomes | 67.8 µL/min/mg |

| Rat | Hepatic Microsomes | 201 µL/min/mg |

| Human | Hepatocytes | 21.6 µL/min/10⁶ cells |

| Mouse | Hepatocytes | 96.0 µL/min/10⁶ cells |

| Rat | Hepatocytes | 129 µL/min/10⁶ cells |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose | Parameter | Value |

| Intravenous (IV) | 3 mg/kg | Terminal Elimination Half-life (t½) | 0.91 h |

| Intravenous (IV) | 3 mg/kg | Systemic Clearance | 11.8% of liver blood flow |

| Oral (PO) | 3 mg/kg | Peak Plasma Concentration (Cmax) | 495 ng/mL |

| Oral (PO) | 3 mg/kg | Time to Peak Concentration (Tmax) | 0.5 h |

| Oral (PO) | 3 mg/kg | Absolute Oral Bioavailability | ~26% |

Table 3: In Vitro Metabolism of this compound

| Species | Test System | Number of Metabolites Detected |

| Human | Microsomes | 6 |

| Rat | Microsomes | 6 |

| Mouse | Microsomes | 7 |

| Human | Hepatocytes | 9 |

| Mouse | Hepatocytes | 11 |

| Rat | Hepatocytes | 11 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments performed in the preclinical evaluation of this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in human, mouse, and rat liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (human, mouse, rat)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

A reaction mixture is prepared containing liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.

-

The reaction mixture is pre-warmed to 37°C.

-

This compound is added to the reaction mixture at a final concentration (e.g., 1 µM).

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The natural log of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k).

-

The half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

In Vitro Metabolic Stability in Hepatocytes

Objective: To determine the intrinsic clearance of this compound in fresh or cryopreserved hepatocytes from humans, mice, and rats.

Materials:

-

This compound

-

Hepatocytes (human, mouse, rat)

-

Williams' Medium E or similar culture medium

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Hepatocytes are suspended in culture medium at a defined cell density (e.g., 1 x 10⁶ cells/mL).

-

The cell suspension is pre-warmed to 37°C in a shaking water bath.

-

This compound is added to the cell suspension at a final concentration (e.g., 1 µM).

-

Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

-

Samples are centrifuged to pellet cell debris and precipitated proteins.

-

The supernatant is analyzed by LC-MS/MS to determine the concentration of this compound.

-

The rate of disappearance of the parent compound is used to calculate the intrinsic clearance, normalized to the number of cells.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Animal Model:

-

Male CD-1 or similar mouse strain

-

Weight: 25-30 g

-

Animals are fasted overnight before dosing.

Dosing:

-

Intravenous (IV): A single 3 mg/kg dose is administered via the tail vein as a bolus injection. The compound is typically formulated in a vehicle such as saline or a solution containing a solubilizing agent.

-

Oral (PO): A single 3 mg/kg dose is administered by oral gavage. The compound is formulated as a suspension or solution in an appropriate vehicle.

Blood Sampling:

-

Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Blood is collected from the tail vein or via cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis:

-

Plasma samples are prepared for analysis, typically by protein precipitation with acetonitrile containing an internal standard.

-

The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal elimination half-life (t½)

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

-

Absolute oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for microbial beta-glucuronidase inhibitors and a typical experimental workflow for in vitro screening.

Caption: Proposed mechanism of this compound in the gut lumen.

Caption: A generalized workflow for in vitro screening of beta-glucuronidase inhibitors.

Target Validation of β-Glucuronidase in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-glucuronidase (GUSB), a lysosomal enzyme responsible for the hydrolysis of β-D-glucuronic acid residues, has emerged as a compelling, albeit indirect, target in oncology. Elevated GUSB activity within the tumor microenvironment, a hallmark of many solid tumors, presents a unique opportunity for targeted therapeutic strategies. This guide provides a comprehensive overview of the target validation for β-glucuronidase, with a focus on the role of inhibitors like β-Glucuronidase-IN-1. We will delve into the mechanistic rationale, preclinical data, and detailed experimental protocols to equip researchers with the necessary knowledge to explore this promising avenue in cancer therapy.

Introduction: The Rationale for Targeting β-Glucuronidase in Cancer

While not a classical oncogene, β-glucuronidase plays a significant role in the tumor microenvironment and in the metabolism of various xenobiotics, including chemotherapeutic agents. The acidic and often necrotic core of solid tumors fosters an environment where GUSB is released and becomes highly active.[1][2] This localized enzymatic activity can be harnessed for therapeutic benefit in two primary ways:

-

Prodrug Activation: Glucuronidated prodrugs, which are inactive and less toxic, can be designed to be specifically cleaved and activated by GUSB within the tumor, thereby concentrating the cytotoxic payload at the site of action and minimizing systemic toxicity.[3][4][5]

-

Mitigation of Chemotherapy-Induced Toxicity: Gut microbial β-glucuronidase can reactivate the excreted, inactive metabolites of certain chemotherapies (e.g., irinotecan's active metabolite SN-38), leading to severe gastrointestinal toxicity.[6][7] Inhibiting this enzymatic activity can significantly improve the tolerability and therapeutic index of such drugs.

β-Glucuronidase-IN-1 is a potent and selective inhibitor of E. coli β-glucuronidase, and its validation in an oncology setting primarily revolves around the latter mechanism, with potential applications in the former.[8]

Quantitative Data for β-Glucuronidase-IN-1

The following tables summarize the key quantitative data available for β-Glucuronidase-IN-1.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 283 nM | E. coli β-glucuronidase | [8] |

| Ki | 164 nM | E. coli β-glucuronidase | [8] |

| EC50 (in living bacterial cells) | 17.7 nM | E. coli | [8] |

| Model | Treatment | Key Findings | Reference |

| Mouse model of CPT-11 induced toxicity | β-Glucuronidase-IN-1 (10 µg, oral gavage, twice daily for 11 days) | Protected GI epithelium from CPT-11-induced damage; Alleviated CPT-11-induced toxicity. | [8] |

Signaling Pathways and Experimental Workflows

β-Glucuronidase in the Tumor Microenvironment and Prodrug Activation

The elevated activity of β-glucuronidase in the tumor microenvironment can be exploited for targeted cancer therapy. The following diagram illustrates the concept of GUSB-mediated prodrug activation.

Role of Microbial β-Glucuronidase in Chemotherapy-Induced Toxicity

The inhibition of gut microbial β-glucuronidase is a key strategy to mitigate the side effects of certain chemotherapies. The diagram below outlines this mechanism in the context of irinotecan treatment.

Experimental Workflow for Target Validation

A logical workflow is crucial for the validation of a β-glucuronidase inhibitor in an oncology setting.

Detailed Experimental Protocols

In Vitro β-Glucuronidase Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of a test compound against β-glucuronidase.

Materials:

-

β-Glucuronidase enzyme (from E. coli or human source)

-

p-Nitrophenyl-β-D-glucuronide (PNPG) substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Test compound (e.g., β-Glucuronidase-IN-1)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of β-glucuronidase solution to each well (except the negative control) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the PNPG substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HT-29 for colon cancer)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours. Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against apoptosis markers like cleaved PARP, cleaved Caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test compound formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-